methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate
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Description
The compound , methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate, is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and the significance of the carbamate group in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds, such as those described in the papers, often involves multi-step organic reactions that include the formation of the pyrazole ring, the introduction of substituents like nitrophenyl groups, and the establishment of a carbamate moiety. The synthesis of the title compound in paper involves the creation of a dihydropyridine ring with a pyrazolyl substituent, which suggests that a similar approach could be used for the synthesis of the compound , with the appropriate modifications to introduce the trifluoromethyl group and the dihydropyrano ring.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using X-ray crystallography, as seen in paper . The orthogonal arrangement of substituent groups and the cis/cis arrangement of ester groups in the crystal structure of the compound in paper provide a basis for understanding how the molecular structure of the compound might affect its physical properties and reactivity.
Chemical Reactions Analysis
The reactivity of the carbamate group is a key feature in the biological activity of related compounds. As seen in paper , alterations in the carbamate group can significantly impact the biological activity of the compounds. The carbamate moiety is essential for activity, and changes in its structure can lead to variations in cytotoxicity and the ability to interact with biological targets such as tubulin.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the presence of the trifluoromethyl group, which is known to impart unique properties such as increased lipophilicity and metabolic stability. The dihydropyrano and pyrazolyl rings would contribute to the compound's overall conformation and electronic distribution, affecting its chemical reactivity and potential interactions with biological molecules.
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl N-[2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O3/c1-19-10(18)15-3-4-17-8-2-5-20-6-7(8)9(16-17)11(12,13)14/h2-6H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKPKAZTBMOSIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCN1C2=C(COCC2)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate |
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